Methyl rosinate
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Overview
Description
Methyl rosinate is a chemical compound derived from rosin, a natural resin obtained from pine trees. It is the methyl ester of rosin acids, primarily abietic and pimaric acids. This compound is known for its versatility and is widely used in various industries, including adhesives, coatings, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl rosinate is typically synthesized by esterifying rosin with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions. The process involves heating rosin and methanol in the presence of the acid catalyst at temperatures ranging from 80 to 95°C for 12 to 15 hours. The resulting crude ester is then washed and subjected to high-temperature vacuum distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to improve yield and reduce production costs. The use of high-purity methanol and efficient distillation techniques ensures the production of high-quality this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl rosinate undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis.
Reduction: this compound can be reduced to form alcohol derivatives.
Isomerization: The compound can undergo structural changes to form different isomers.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid as the catalyst.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon.
Isomerization: Heat and specific catalysts to facilitate the rearrangement of molecular structure.
Major Products Formed
Esterification: this compound.
Reduction: Alcohol derivatives of rosin.
Isomerization: Various isomers of this compound.
Scientific Research Applications
Methyl rosinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl rosinate involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts as a carrier that facilitates the controlled release of active pharmaceutical ingredients. Its film-forming properties are attributed to its ability to create a stable and uniform coating on surfaces, enhancing the adhesion and durability of the final product .
Comparison with Similar Compounds
Methyl rosinate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Ethyl rosinate: An ester of rosin with ethanol, used in similar applications but with different physical properties.
Glycerol ester of rosin: Used in food-grade applications and as a tackifier in adhesives.
Pentaerythritol ester of rosin: Known for its high thermal stability and used in high-performance adhesives and coatings.
This compound stands out due to its balance of properties, making it suitable for a wide range of applications, from industrial to pharmaceutical uses .
Properties
CAS No. |
68186-14-1 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18?,20-,21+/m1/s1 |
InChI Key |
OVXRPXGVKBHGQO-GAUHOVIDSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C |
physical_description |
Amber viscous liquid with an odor of rosin; [Pinova MSDS] |
Origin of Product |
United States |
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